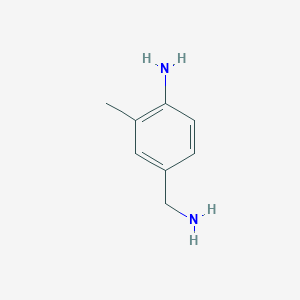

4-(氨基甲基)-2-甲基苯胺

描述

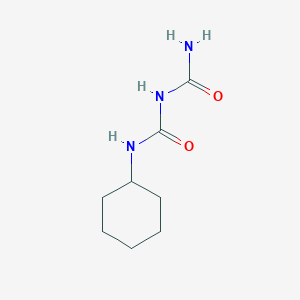

The compound 4-(Aminomethyl)-2-methylaniline is a derivative of aniline, where the amino group is attached to a benzene ring that is further substituted with a methyl group and an aminomethyl group at positions 2 and 4, respectively. This structure suggests that the compound could exhibit interesting chemical and biological properties, potentially making it useful in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including acylation, nucleophilic substitution, and reduction processes. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds, was synthesized from 4-fluoro-2-methoxy-5-nitroaniline through a three-step process with an overall yield of 81% . Although the exact synthesis of 4-(Aminomethyl)-2-methylaniline is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Aminomethyl)-2-methylaniline has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonds . These techniques are crucial for confirming the structure of synthesized compounds and understanding their molecular conformations.

Chemical Reactions Analysis

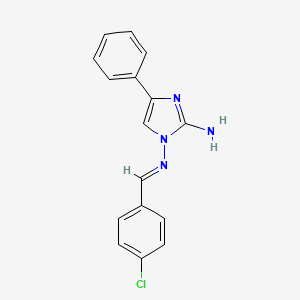

Compounds containing aniline moieties can participate in various chemical reactions. The presence of amino groups can lead to interactions with other molecules, such as the formation of hydrogen bonds, which can influence the compound's reactivity and binding properties. For example, the antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles was studied, and their structures were confirmed by spectroscopic methods . These compounds were able to form hydrogen bonds in the solid state, which could be relevant for the reactivity of 4-(Aminomethyl)-2-methylaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, 2-amino-4-nitroaniline exhibited significant potential for second-order nonlinear optical properties due to its noncentrosymmetric space group . The hybrid compounds of 4-amino-2,3-polymethylene-quinoline showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, indicating that the structure of 4-(Aminomethyl)-2-methylaniline could also impart similar biological activities . Understanding these properties is essential for predicting the behavior of the compound in various environments and for its potential applications.

科学研究应用

除草剂毒性和致突变性分析:对除草剂2,4-二氯苯氧乙酸(2,4-D)的研究重点关注其毒理学和致突变性,强调理解化学物质对环境和健康影响的重要性。此类研究可为包括4-(氨基甲基)-2-甲基苯胺在内的化学物质的安全使用和监管提供信息 (Zuanazzi 等人,2020 年)。

用于氨基酸分析的茚三酮反应:茚三酮反应用于检测氨基酸、肽和蛋白质,展示了化学反应在各个科学领域的分析应用。这项基础技术与在生化环境中研究 4-(氨基甲基)-2-甲基苯胺等化合物相关 (弗里德曼,2004 年)。

化学中间体的合成:对 2-氟-4-溴联苯等化学中间体的实用合成研究表明,开发生产可能与 4-(氨基甲基)-2-甲基苯胺在结构或功能上相关的化学物质的高效且安全的方法非常重要 (邱等人,2009 年)。

人体中的甲基代谢:对氨基酸和人体内甲基平衡的调节的研究强调了甲基及其代谢途径的生化意义,这可能与理解 4-(氨基甲基)-2-甲基苯胺衍生物的生物相互作用有关 (布罗斯南等人,2007 年)。

作用机制

The compound’s stereoconfiguration is similar to that of lysine (1,5-diaminopentanoic acid). It competitively inhibits the adsorption of plasminogen to fibrin, reducing the activation of plasminogen to active plasmin. This protective effect prevents fibrin degradation and promotes clot stability, thus aiding in hemostasis .

未来方向

Research on 4-(Aminomethyl)-2-methylaniline continues to explore its applications beyond hemostasis. Its potential in treating autoimmune diseases, such as pemphigus vulgaris, and its effects on wound healing and skin disorders warrant further investigation. Additionally, its role in preventing secondary anterior chamber hemorrhage after trauma remains an area of interest .

属性

IUPAC Name |

4-(aminomethyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECXPMLVCMSECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595851 | |

| Record name | 4-(Aminomethyl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-51-7 | |

| Record name | 4-(Aminomethyl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methyl-benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3032985.png)

![4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032996.png)

methanone](/img/structure/B3033007.png)